N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine
CAS No.:
Cat. No.: VC15176742
Molecular Formula: C19H20N2O7
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O7 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 2-[[2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C19H20N2O7/c1-10-14(27-9-16(23)20-7-15(22)21-8-17(24)25)6-5-12-11-3-2-4-13(11)19(26)28-18(10)12/h5-6H,2-4,7-9H2,1H3,(H,20,23)(H,21,22)(H,24,25) |
| Standard InChI Key | FIJNQUIZCRZBQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NCC(=O)NCC(=O)O |
Introduction
N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine is a complex organic compound that integrates elements from both chromene and amino acid derivatives. This unique structure suggests potential applications in medicinal chemistry and pharmacology, particularly due to its diverse biological activities.
Molecular Formula and Weight
The molecular formula of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine is not explicitly provided in the available sources, but its molecular weight is approximately 353.39 g/mol.
Functional Groups
This compound features multiple functional groups, including an oxyacetyl linkage and a glycylglycine moiety, which contribute to its potential interactions with biological targets. The presence of these groups suggests versatility in chemical reactions and biological activities.
Synthesis Methods
The synthesis of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine typically involves multistep organic reactions starting from chromene derivatives and amino acids. Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to monitor the synthesis and confirm the structure and purity of the final product.
Chemical Transformations
This compound can participate in various chemical reactions, which can be studied under controlled laboratory conditions to understand their kinetics and mechanisms using chromatography and spectrometry techniques.
Mechanism of Action
Research suggests that compounds similar to N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine may act as inhibitors or modulators of specific biochemical pathways relevant to diseases such as cancer or inflammation.
Potential Applications
Given its unique structure and potential biological activities, this compound may have applications in medicinal chemistry and pharmacology. Further research is needed to fully explore its therapeutic potential and understand its interactions with biological targets.
Comparison with Similar Compounds
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